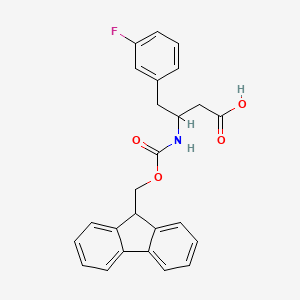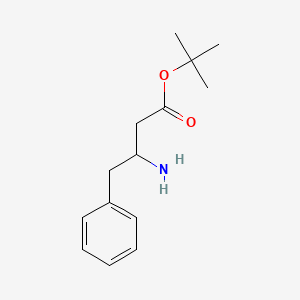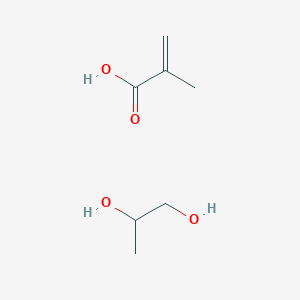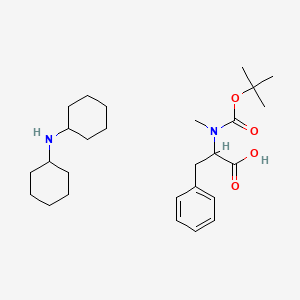
Boc-N-Me-D-Phe.DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt: is a chemical compound commonly used in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is often utilized as a building block in the synthesis of peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl (Boc) group. This is followed by methylation of the amino group and subsequent formation of the dicyclohexylammonium salt. The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate and methyl iodide.
Industrial Production Methods: Industrial production of N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like trifluoroacetic acid for Boc group removal.
Major Products Formed: The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and reduced amines.
Applications De Recherche Scientifique
N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mécanisme D'action
The mechanism of action of N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The dicyclohexylammonium salt form enhances the solubility and stability of the compound, facilitating its use in various chemical reactions.
Comparaison Avec Des Composés Similaires
- N-tert-Butoxycarbonyl-L-phenylalanine dicyclohexylammonium salt
- N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine dicyclohexylammonium salt
- N-tert-Butoxycarbonyl-D-phenylalanine dicyclohexylammonium salt
Uniqueness: N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt is unique due to its specific stereochemistry (D-configuration) and methylation, which can influence the properties and reactivity of the compound in peptide synthesis. This makes it particularly valuable in the synthesis of peptides with specific structural and functional characteristics.
Propriétés
Formule moléculaire |
C27H44N2O4 |
|---|---|
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2 |
Clé InChI |
MFORGORUOHHLHW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


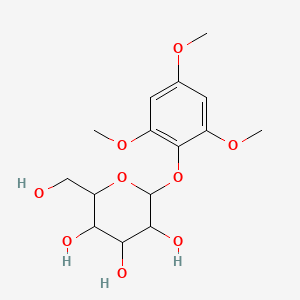
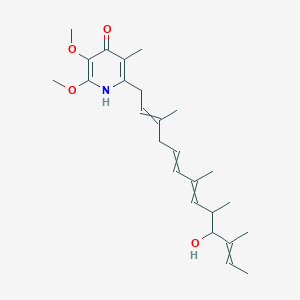
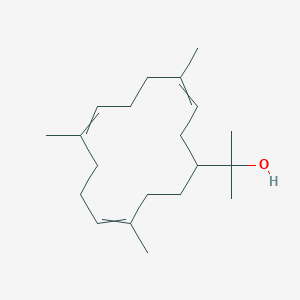


![8-Benzoyl-2-(1,2-dihydroxypent-3-enyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13388787.png)
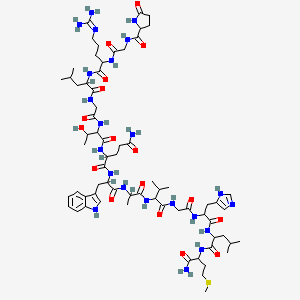
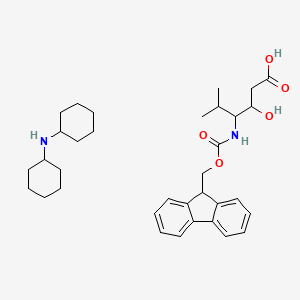
![1-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13388813.png)
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B13388816.png)
![4-Hydroxy-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13388819.png)
